molecular formula C24H29P B14771918 Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine

Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine

Cat. No.: B14771918
M. Wt: 348.5 g/mol
InChI Key: IULVOTRQGZEURR-UHFFFAOYSA-N
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Description

Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H29P. It is known for its unique structure, which includes a phosphine group attached to a naphthalene and phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organophosphorus chemistry apply. Industrial production would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve inert atmospheres and controlled temperatures.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and materials science .

Mechanism of Action

The mechanism by which di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, stabilizing and activating the metal center for catalytic reactions. The phosphine group donates electron density to the metal, facilitating various bond-forming and bond-breaking processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(2-(naphthalen-1-yl)phenyl)phosphine is unique due to its combination of steric bulk from the tert-butyl groups and the electronic properties of the naphthalene and phenyl rings. This unique structure allows it to stabilize metal centers effectively while providing specific electronic environments for catalytic reactions .

Properties

Molecular Formula

C24H29P

Molecular Weight

348.5 g/mol

IUPAC Name

ditert-butyl-(2-naphthalen-1-ylphenyl)phosphane

InChI

InChI=1S/C24H29P/c1-23(2,3)25(24(4,5)6)22-17-10-9-15-21(22)20-16-11-13-18-12-7-8-14-19(18)20/h7-17H,1-6H3

InChI Key

IULVOTRQGZEURR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC3=CC=CC=C32)C(C)(C)C

Origin of Product

United States

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